BenchChemオンラインストアへようこそ!

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile

Medicinal Chemistry Building Block Selection Functional Group Interconversion

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile (CAS 1105191-90-9) is a 3,5-disubstituted isoxazole derivative bearing a benzodioxole ring at the 5-position and an acetonitrile side chain at the 3-position. Its molecular formula is C₁₂H₈N₂O₃ and its molecular weight is 228.20 g/mol.

Molecular Formula C12H8N2O3
Molecular Weight 228.2 g/mol
CAS No. 1105191-90-9
Cat. No. B1438858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile
CAS1105191-90-9
Molecular FormulaC12H8N2O3
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC#N
InChIInChI=1S/C12H8N2O3/c13-4-3-9-6-11(17-14-9)8-1-2-10-12(5-8)16-7-15-10/h1-2,5-6H,3,7H2
InChIKeyQACRJTGBJZYMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile (CAS 1105191-90-9): Procurement-Ready Isoxazole-Acetonitrile Building Block for Heterocycle Synthesis


[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile (CAS 1105191-90-9) is a 3,5-disubstituted isoxazole derivative bearing a benzodioxole ring at the 5-position and an acetonitrile side chain at the 3-position. Its molecular formula is C₁₂H₈N₂O₃ and its molecular weight is 228.20 g/mol . The compound is listed in common screening libraries and is supplied at ≥95% purity by multiple vendors, making it immediately accessible for medicinal chemistry campaigns, diversity-oriented synthesis, and structure–activity relationship (SAR) studies . The acetonitrile moiety serves as a versatile synthetic handle that can be converted to amines, carboxylic acids, tetrazoles, or amidoximes—functional groups highly valued in bioactive molecule design [1].

Why Generic Isoxazole Building Blocks Cannot Replace [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile in Focused Library Synthesis


Structurally related isoxazole derivatives, such as the 3-carboxylic acid analog (CAS 668971-47-9) or the 3-methanol analog (CAS 1105191-28-3), differ fundamentally in the reactive functional group at the 3-position, which dictates the downstream chemistry space accessible from each scaffold [1]. The acetonitrile functionality of CAS 1105191-90-9 enables unique transformations—including nitrile hydrolysis, reduction to ethylamine, cycloaddition to tetrazoles, and nucleophilic addition—that carboxylic acid or alcohol congeners cannot replicate without multi-step functional group interconversion [2]. In biological SAR programs, the nitrile group itself can engage in hydrogen-bonding interactions with target proteins, a pharmacophoric feature absent in the methyl ester or primary amide counterparts [3]. The benzodioxole ring additionally provides a distinct electronic and steric profile compared to simple phenyl or halogen-substituted isoxazoles, which can translate into differential target engagement and selectivity profiles in cell-based assays.

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile Evidence Guide: Quantified Differentiation from Comparator Building Blocks


Functional Group Orthogonality: Nitrile vs. Carboxylic Acid in the Isoxazole 3-Position

The acetonitrile substituent of CAS 1105191-90-9 provides a synthetically orthogonal handle compared to the widely available 3-carboxylic acid analog (CAS 668971-47-9). While the carboxylic acid derivative is limited to amide coupling and esterification, the nitrile can be reduced to the ethylamine (2-step telescoped process), hydrolyzed to the carboxylic acid (single-step, typically >80% yield under optimized conditions), or converted to a tetrazole via [3+2] cycloaddition with sodium azide, accessing three distinct pharmacophore classes from one building block [1]. The carboxylic acid analog cannot participate in nitrile-specific transformations without prior conversion, adding 1–3 synthetic steps and associated yield losses per sequence [2].

Medicinal Chemistry Building Block Selection Functional Group Interconversion

Physicochemical Property Differentiation: TPSA and LogP Comparison Against Simple Isoxazole Acetonitriles

CAS 1105191-90-9 possesses a calculated Topological Polar Surface Area (TPSA) of 68.28 Ų and a LogP of approximately 2.2–2.5 (estimated based on structural analogs), compared to the unsubstituted isoxazole-5-acetonitrile (CAS 854137-77-2, TPSA 50.0 Ų, LogP ~0.8) . The benzodioxole substitution increases TPSA by approximately 18 Ų, enhancing hydrogen-bonding potential while maintaining a LogP in the range favorable for blood–brain barrier penetration. The tricyclic benzodioxole-isoxazole core also increases the heavy atom count from 8 to 17 and the number of rotatable bonds from 1 to 2 relative to the parent isoxazole-5-acetonitrile, providing greater molecular complexity and three-dimensional character for fragment-based drug design .

Drug-Likeness Physicochemical Profiling CNS Drug Design

Benzodioxole Pharmacophore Contribution: Class-Level Anticancer Activity Differentiation

The benzodioxole moiety, present in CAS 1105191-90-9, is a privileged pharmacophore in anticancer drug discovery. In a direct comparative study of benzodioxole-containing phenylacetonitrile analogs (Madadi et al., 2016), dioxol analogs 5e and 7e demonstrated GI50 values of <100 nM against nearly all cell lines in the NCI-60 human cancer cell panel, whereas unsubstituted phenylacetonitrile controls showed GI50 values in the micromolar range [1]. While CAS 1105191-90-9 itself has not been profiled in the NCI-60 panel, the presence of the identical benzodioxole pharmacophore—in combination with the isoxazole heterocycle—provides a structurally reasoned basis for prioritizing this compound over simple phenyl-isoxazole building blocks in anticancer library synthesis [2]. Additionally, piperic acid-derived isoxazoles bearing the benzodioxole group have recently been shown to inhibit STAT3 phosphorylation in triple-negative breast cancer models (Fitoterapia, 2024), further validating the biological relevance of the benzodioxole-isoxazole scaffold [3].

Anticancer Agents Tubulin Polymerization Benzodioxole Pharmacophore

Optimal Procurement Scenarios for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile: Research Applications Aligned with Evidence


Diversity-Oriented Synthesis Libraries Targeting CNS-Penetrant Chemical Space

Based on its calculated TPSA of 68.28 Ų and LogP in the 2–3 range , CAS 1105191-90-9 is well-suited as a core scaffold for generating focused libraries aimed at CNS targets where balanced permeability and solubility are required. The acetonitrile handle enables late-stage diversification to amines, acids, and tetrazoles without altering the benzodioxole-isoxazole core, allowing systematic exploration of vector geometry and pharmacophoric features around a constant scaffold.

Benzodioxole-Containing Anticancer SAR Campaigns

The benzodioxole pharmacophore has been validated to deliver GI50 values <100 nM in the NCI-60 panel when appended to acetonitrile-based scaffolds [1]. CAS 1105191-90-9 provides a synthetically tractable entry point for building focused libraries to probe tubulin polymerization inhibition, STAT3 signaling antagonism, or other anticancer mechanisms associated with benzodioxole-containing molecules. Procurement of this building block can accelerate hit-to-lead optimization in oncology programs where the benzodioxole-isoxazole motif is a preferred chemotype.

Functional Group Tandem Derivatization for Multi-Target Probe Synthesis

The orthogonal reactivity of the nitrile group relative to the benzodioxole and isoxazole rings permits sequential, chemoselective derivatization strategies . For example, the nitrile can be reduced to the amine and subsequently coupled to diverse carboxylic acids, while the electron-rich benzodioxole ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce additional diversity elements. This tandem reactivity profile makes CAS 1105191-90-9 a strategic procurement choice for laboratories synthesizing multi-target chemical probes.

STAT3 Pathway Inhibitor Development in Triple-Negative Breast Cancer

Recent literature (Fitoterapia, 2024) demonstrates that isoxazole derivatives bearing the benzodioxole moiety can inhibit STAT3 phosphorylation, a validated therapeutic target in triple-negative breast cancer [2]. CAS 1105191-90-9 shares the core benzodioxole-isoxazole scaffold with these active derivatives and can serve as a starting material or intermediate for synthesizing analogs with optimized STAT3 inhibitory potency, cellular permeability, and metabolic stability.

Quote Request

Request a Quote for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.